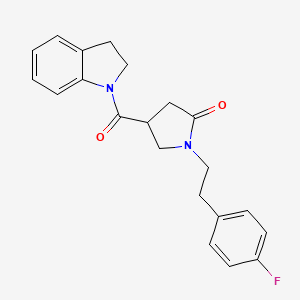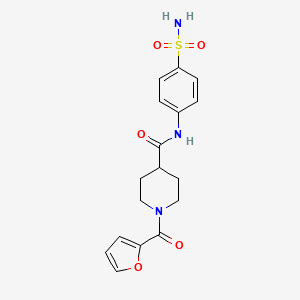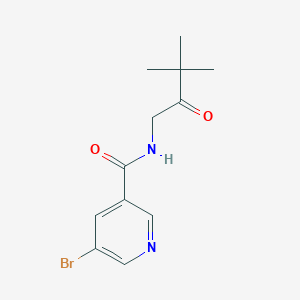
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, also known as CMAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CMAP is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and DMSO.
作用機序
The exact mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is thought to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects:
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1 beta. In addition, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
One advantage of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that the exact mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
将来の方向性
There are several future directions for the study of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide and to optimize its use in laboratory experiments.
合成法
The synthesis of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves the reaction of 4-chloro-2-methylphenyl isocyanate with pyrrolidine-1-ylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide.
科学的研究の応用
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLVVYSRYXOMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)






![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
